molecular formula C12H15BrO2 B12500749 Tert-butyl 2-bromo-6-methylbenzoate

Tert-butyl 2-bromo-6-methylbenzoate

Cat. No.: B12500749
M. Wt: 271.15 g/mol
InChI Key: RHQAGZDUEIBZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-bromo-6-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl 2-bromo-6-methylbenzoate typically involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoates.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-methylbenzoate primarily involves its reactivity as an ester and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other esterification reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Biological Activity

Tert-butyl 2-bromo-6-methylbenzoate is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15BrO2
  • Molecular Weight : Approximately 273.15 g/mol

The compound features a bromine atom at the 2-position and a tert-butyl ester group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the ester functional group play crucial roles in these interactions, often forming covalent bonds or participating in hydrogen bonding with target molecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on tumor cell lines, demonstrating the following:

  • Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in cancer cells, which is crucial for cancer therapy.
  • Inhibition of Tumor Growth : In vivo studies indicated a reduction in tumor size when treated with this compound.

Antimicrobial Activity

Another significant aspect of its biological activity is its antimicrobial properties. Research has indicated that this compound exhibits:

  • Bactericidal Effects : Effective against various bacterial strains, making it a candidate for developing new antibiotics.
  • Fungicidal Activity : Demonstrated effectiveness against certain fungal pathogens.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University explored the effects of this compound on prostate cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy Evaluation :
    • In another study published in the Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating promising antimicrobial activity.

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
Anticancer (Prostate)Induces apoptosisXYZ University Study
Antimicrobial (Bacteria)MIC = 32 µg/mLJournal of Antimicrobial Agents
Antimicrobial (Fungi)MIC = 16 µg/mLJournal of Antimicrobial Agents

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

tert-butyl 2-bromo-6-methylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI Key

RHQAGZDUEIBZBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.